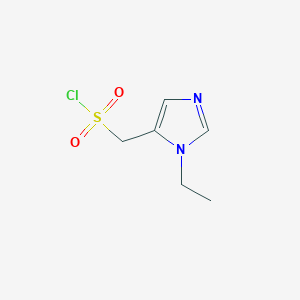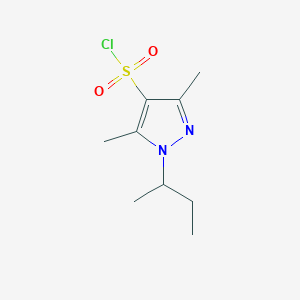
(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-ethyl-1H-imidazol-5-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.
Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, though these reactions are less frequently applied to this compound.
Coupling reactions: Palladium catalysts and ligands are often employed in these reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield a sulfonamide, while coupling with an aryl halide could produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound can be used to modify drug candidates to improve their pharmacokinetic properties or to introduce functional groups that enhance biological activity.
Biological research: It can be used to study enzyme mechanisms or to develop inhibitors for specific enzymes.
Industrial applications: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride largely depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride
- (1-ethyl-1H-imidazol-4-yl)methanesulfonyl chloride
- (1-ethyl-1H-imidazol-5-yl)methanesulfonic acid
Uniqueness
(1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Eigenschaften
Molekularformel |
C6H9ClN2O2S |
|---|---|
Molekulargewicht |
208.67 g/mol |
IUPAC-Name |
(3-ethylimidazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
LOWJAWVWXDOUJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)


![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)

![N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13223630.png)


![5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13223644.png)
![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)

![3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13223658.png)
![3-Amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B13223660.png)
![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)
